molecular formula C9H14N2O2 B8386880 Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Cat. No. B8386880
M. Wt: 182.22 g/mol
InChI Key: PRSAZYHWHDGWHO-UHFFFAOYSA-N
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Patent
US07834028B2

Procedure details

(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester (4.64 g, 25.46 mmol) was dissolved in 7N ammonia in methanol (100 ml, 700 mmol NH3). The reaction mixture was stirred at rt for 20 h. The solvent was removed under reduced pressure to give 4.25 g (quant. yield) of 2-(2-ethyl-5-methyl-2H-pyrazol-3-yl)-acetamide. LC-MS: tR=0.33 min; [M+H]+=no ionisation.
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[N:6]([CH2:11][CH3:12])[N:7]=[C:8]([CH3:10])[CH:9]=1.CO.[NH3:16]>>[CH2:11]([N:6]1[C:5]([CH2:4][C:3]([NH2:16])=[O:2])=[CH:9][C:8]([CH3:10])=[N:7]1)[CH3:12]

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
COC(CC=1N(N=C(C1)C)CC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)N1N=C(C=C1CC(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.